molecular formula C12H12N2O2S B1403953 5-Methyl-2-p-tolylaminothiazole-4-carboxylic acid CAS No. 1550325-40-0

5-Methyl-2-p-tolylaminothiazole-4-carboxylic acid

Cat. No.: B1403953
CAS No.: 1550325-40-0
M. Wt: 248.3 g/mol
InChI Key: QESMHCHZKZQTCY-UHFFFAOYSA-N
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Description

5-Methyl-2-p-tolylaminothiazole-4-carboxylic acid is a thiazole-derived compound characterized by a p-tolylamino (4-methylphenylamino) substituent at position 2, a methyl group at position 5, and a carboxylic acid moiety at position 4 of the thiazole ring.

Properties

IUPAC Name

5-methyl-2-(4-methylanilino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-7-3-5-9(6-4-7)13-12-14-10(11(15)16)8(2)17-12/h3-6H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESMHCHZKZQTCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=C(S2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-p-tolylaminothiazole-4-carboxylic acid typically involves the reaction of p-toluidine with 2-bromo-3-methylbutanoic acid, followed by cyclization with thiourea. The reaction conditions often require heating and the presence of a base to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-p-tolylaminothiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms in the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

5-Methyl-2-p-tolylaminothiazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including anticancer and anti-inflammatory agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-p-tolylaminothiazole-4-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interfere with cellular processes, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or protein synthesis.

Comparison with Similar Compounds

Structural and Molecular Comparisons

A comparative overview of key structural analogs is provided below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
5-Methyl-2-p-tolylaminothiazole-4-carboxylic acid (Target) p-Tolylamino (C₆H₄CH₃-NH-) at position 2; methyl at position 5; COOH at position 4 C₁₂H₁₂N₂O₂S* ~264.3* High lipophilicity due to aromatic p-tolyl group; carboxylic acid enhances solubility in polar environments.
5-Methyl-2-(2-nitro-phenylamino)-thiazole-4-carboxylic acid 2-Nitrophenylamino at position 2 C₁₁H₁₀N₃O₄S 288.28 Electron-withdrawing nitro group reduces electron density; may increase reactivity in electrophilic substitutions.
2-(Ethylamino)-4-methyl-5-thiazolecarboxylic acid Ethylamino (CH₂CH₂NH-) at position 2; methyl at position 4 C₇H₁₀N₂O₂S 186.23 Smaller substituent (ethyl) reduces steric hindrance; potential for improved metabolic stability.
Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-thiazole-5-carboxylate 4-Chlorophenyl-piperazinyl at position 2; methyl ester at position 5 C₁₅H₁₇ClN₄O₂S 352.84 Chlorine atom enhances halogen bonding; piperazinyl group introduces basicity and potential for CNS activity.

Physicochemical and Functional Differences

  • Lipophilicity: The p-tolyl group in the target compound increases logP compared to the ethylamino analog and nitro-substituted derivatives . This property may enhance blood-brain barrier penetration in drug design.
  • Reactivity: Nitro-substituted analogs (e.g., 2-nitro-phenylamino) exhibit higher electrophilicity, making them prone to reduction reactions, whereas the p-tolyl group stabilizes the aromatic system .
  • Solubility : Carboxylic acid derivatives (target compound and ) are more water-soluble than ester derivatives (e.g., ), which may limit oral bioavailability but improve renal excretion.

Biological Activity

5-Methyl-2-p-tolylaminothiazole-4-carboxylic acid is a heterocyclic compound notable for its unique structure and diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by research findings and case studies.

Chemical Structure and Properties

5-Methyl-2-p-tolylaminothiazole-4-carboxylic acid features a thiazole ring that includes both sulfur and nitrogen atoms, contributing to its reactivity and biological interactions. The compound's IUPAC name is 5-methyl-2-(4-methylanilino)-1,3-thiazole-4-carboxylic acid, and its molecular formula is C12H12N2O2S. The compound exhibits a melting point of approximately 192-194 °C .

Antimicrobial Properties

One of the most significant biological activities of 5-Methyl-2-p-tolylaminothiazole-4-carboxylic acid is its antimicrobial efficacy. Research indicates that this compound can inhibit the growth of various bacterial strains, making it a candidate for antibiotic development. The mechanism of action involves interference with bacterial cell wall synthesis and protein synthesis pathways .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity against several fungal pathogens. This makes it valuable in treating fungal infections, particularly in immunocompromised patients .

Anticancer Potential

Emerging studies suggest that 5-Methyl-2-p-tolylaminothiazole-4-carboxylic acid may possess anticancer properties. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and the activation of caspases .

The biological effects of 5-Methyl-2-p-tolylaminothiazole-4-carboxylic acid are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes critical for bacterial survival and proliferation.
  • Cellular Interference : It may disrupt cellular processes by interfering with signal transduction pathways involved in cell growth and apoptosis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-Methyl-2-p-tolylaminothiazole-4-carboxylic acid, a comparison with similar thiazole derivatives is essential.

Compound NameStructure TypeBiological Activity
2-AminothiazoleSimple ThiazoleAntimicrobial
ThiazolidineSulfur-containing HeterocycleAnti-inflammatory
Indole DerivativesAromatic CompoundsDiverse biological activities
5-Methyl-2-p-tolylaminothiazole-4-carboxylic acid Heterocyclic CompoundAntimicrobial, antifungal, anticancer

The substitution pattern in 5-Methyl-2-p-tolylaminothiazole-4-carboxylic acid contributes to its distinct biological profile compared to other thiazole derivatives .

Case Studies and Research Findings

Several studies have demonstrated the efficacy of this compound in various experimental models:

  • Antimicrobial Efficacy Study : In vitro tests showed that 5-Methyl-2-p-tolylaminothiazole-4-carboxylic acid effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anticancer Activity Investigation : A study conducted on cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .
  • Fungal Inhibition Assay : The compound was tested against common fungal strains, showing promising results in inhibiting fungal growth, indicating its potential as an antifungal agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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